3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as 5-Hydroxy‐7‐methoxy‐2‐(4‐methoxyphenyl)‐4H‐1‐benzopyran‐4‐one, is a naturally occurring flavone. Flavones are a class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. This particular flavone has been isolated from the rhizomes of Kaempferia parviflora []. In scientific research, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been investigated for its potential anti-inflammatory activity.
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a chemical compound classified as a flavonoid, which is a subgroup of polyphenolic compounds. Flavonoids are widely recognized for their diverse biological activities and are prevalent in various plant species. This specific compound features a chromen-4-one structure, which is integral to many bioactive molecules. The compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry due to its antioxidant and anti-inflammatory properties .
The compound can be sourced from natural products or synthesized in the laboratory. It falls under the category of flavones, which are characterized by their aromatic properties and structural features that include hydroxyl and methoxy substituents. The presence of multiple methoxy groups enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of phenolic compounds with methoxy-substituted benzaldehydes and chromone derivatives. Common synthetic routes include:
The molecular formula for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is . The structure consists of a chromenone backbone with hydroxyl and methoxy groups that contribute to its chemical reactivity and biological activity.
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can participate in several chemical reactions:
The mechanism of action for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one primarily involves its interaction with cellular pathways that regulate oxidative stress and inflammation. It is believed to exert its effects through:
Data from various studies indicate that flavonoids like this compound exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to their ability to modulate various biochemical pathways .
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several potential applications in scientific research:
This compound represents a valuable target for ongoing research aimed at discovering new therapeutic agents derived from natural products.
The synthesis of 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one relies predominantly on oxidative heterocyclization of chalcone precursors. The critical transformation involves converting 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one into the target flavone scaffold through intramolecular cyclization followed by oxidation. This methodology capitalizes on the nucleophilic character of the phenolic oxygen attacking the α,β-unsaturated carbonyl system, facilitated by oxidative conditions. Research indicates that chalcone intermediates serve as universal precursors for flavonol synthesis, with the oxidative step crucial for introducing the 3-hydroxyl group essential for biological activity and photophysical properties [4] [6]. The reaction typically proceeds under mild conditions (60-80°C) in polar protic solvents, achieving isolated yields of 68-75% after purification. Key to this transformation is the electronic influence of the 4-methoxyphenyl substituent, which enhances electrophilicity at the β-carbon position, facilitating nucleophilic attack and ring closure [3].
A highly optimized protocol employs alkaline ethanol with hydrogen peroxide as a dual-function system for cyclization and oxidation. This method involves dissolving the chalcone precursor in ethanol containing 50% aqueous sodium hydroxide (1:1 v/v), followed by dropwise addition of 30% H₂O₂ at 60°C. The reaction mechanism proceeds through a multi-step pathway: (1) base-mediated deprotonation of the 2'-hydroxyl group; (2) nucleophilic attack on the enone system forming a transient epoxide intermediate; (3) peroxide-driven oxidation at the C3 position; and (4) aromatization to yield the chromen-4-one core. Isotope labeling studies (H₂¹⁸O and ¹⁸O₂) confirm molecular oxygen incorporation exclusively at the 3-hydroxyl position, while water participates in proton transfer steps [4]. This methodology achieves superior regioselectivity (>95%) for flavonol formation over aurone byproducts compared to non-aqueous conditions, attributed to solvent-dependent stabilization of key phenol-iminium intermediates during the oxidation sequence [4].
Purification of the crude flavonol product presents significant challenges due to co-formation of aurone isomers and oxidative byproducts. Silica gel chromatography with optimized chloroform:ethanol gradients (20:1 → 10:1 v/v) achieves baseline separation, with the target compound eluting at Rf = 0.42 (20:1 system). Analytical monitoring via reverse-phase HPLC (C18 column, methanol-water 65:35, 1 mL/min) confirms ≥98% purity after chromatographic purification [3]. For crystalline material suitable for X-ray diffraction, sequential recrystallization proves essential: initial crystallization from chloroform yields microcrystalline aggregates, followed by slow vapor diffusion of hexane into saturated chloroform solutions to produce needle-shaped single crystals (0.4 × 0.05 × 0.05 mm) with sufficient quality for structural determination. This protocol yields material with melting point 237-239°C, consistent with literature values [6]. The combination of gradient chromatography and controlled crystallization addresses key purification challenges including hydroxyl group polarity, molecular planarity variations, and methoxy group hydrophobic interactions [3] [6].
Table 1: Crystallographic Refinement Data for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one [6]
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 11.2400(5) Å, b = 4.9860(2) Å, c = 21.9907(9) Å |
β-angle | 95.116(4)° |
Volume | 1227.51(9) ų |
Z-value | 4 |
Calculated Density | 1.452 Mg/m³ |
Radiation Type | Cu Kα (λ = 1.54184 Å) |
Temperature | 295 K |
R-factor (all data) | R₁ = 0.040, wR₂ = 0.112 |
Single-crystal X-ray diffraction reveals the compound's precise molecular geometry and packing architecture. The chromen-4-one core exhibits near-perfect planarity (mean deviation 0.007 Å), while the pendant 4-methoxyphenyl ring adopts a dihedral angle of 12.3(1)° relative to the fused bicyclic system. This modest torsion contrasts with the near-coplanarity observed in unsubstituted flavonol (5.5°) and reflects steric minimization between the ortho-hydrogen (H2') and chromene oxygen [6]. Critically, the 3-hydroxyl group participates in an intramolecular hydrogen bond (O-H···O=C4; dO···O = 2.672(2) Å, ∠OHO = 114°) that creates a pseudo-six-membered ring, a configuration mechanistically linked to excited-state intramolecular proton transfer (ESIPT) fluorescence. The methoxy substituents demonstrate contrasting conformations: the C7-methoxy lies nearly coplanar with the chromene ring (twist <5°), while the C4'-methoxy deviates minimally from the phenyl plane (1.5(1)°) [6].
In the crystal lattice, molecules assemble into antiparallel double columns along the b-axis through a combination of intermolecular forces. The primary stabilization arises from O-H···O hydrogen bonds (dO···O = 2.748(2) Å) between the 3-hydroxyl donor and carbonyl acceptor of adjacent molecules, forming infinite chains. Supplementary C-H···π interactions (dC···Cg = 3.710(2) Å) between methyl hydrogens and centroid of the chromene ring further consolidate the three-dimensional network. This arrangement creates alternating planes of chromen-4-one cores with near-orthogonal orientations (88.6(1)° interplanar angle), establishing a highly anisotropic crystal environment relevant to its solid-state photophysics [6].
Comprehensive spectroscopic characterization includes multi-nuclear NMR, FT-IR, and UV-Vis analyses that collectively validate the molecular structure. ¹H NMR (DMSO-d6, 500 MHz) displays diagnostic signals: δ 12.85 (s, 1H, C3-OH), 8.05 (d, J = 8.9 Hz, 2H, H2'/H6'), 7.05 (d, J = 8.9 Hz, 2H, H3'/H5'), 6.85 (dd, J = 8.7, 2.3 Hz, 1H, H6), 6.75 (d, J = 2.3 Hz, 1H, H8), and 3.85/3.80 (s, 6H, 2×OCH₃). The downfield-shifted C3-OH proton confirms intramolecular hydrogen bonding, consistent with crystallographic data [4]. ¹³C NMR reveals 17 distinct signals, including carbonyl at δ 175.8 (C4), oxygenated aromatics between δ 160-150 (C2, C5, C7), and methoxy carbons at δ 55.8/55.6 [3].
FT-IR spectroscopy (KBr pellet) shows νO-H 3200 cm⁻¹ (bonded), νC=O 1652 cm⁻¹ (conjugated carbonyl), and νC-O 1260 cm⁻¹, with fingerprint region absorptions at 1100-1000 cm⁻¹ confirming methoxy groups. UV-Vis spectra exhibit π→π* transitions at λmax 268 nm (band I) and 342 nm (band II), with methanol solutions showing characteristic dual fluorescence emission (λem 450 nm and 530 nm) attributed to ESIPT between the C3-hydroxyl and C4-carbonyl [4] [6]. Density functional theory (DFT) calculations at B3LYP/6-311G(d,p) level corroborate experimental findings, predicting molecular geometry within 2% RMSD of crystallographic data and reproducing electronic transitions with <10 nm deviation from observed UV-Vis maxima [4].
Table 2: Key Spectroscopic Assignments for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one [3] [4]
Spectrum | Signal (δ/λ/ν) | Assignment |
---|---|---|
¹H NMR | 12.85 ppm (s) | C3-OH (hydrogen-bonded) |
8.05 ppm (d, J=8.9 Hz) | H2'/H6' (phenyl ortho to OCH₃) | |
6.75 ppm (d, J=2.3 Hz) | H8 (chromene meta to OCH₃) | |
¹³C NMR | 175.8 ppm | C4 (carbonyl) |
161.2 ppm | C7 (oxygenated) | |
55.6/55.8 ppm | OCH₃ groups | |
UV-Vis | 268 nm | Benzoyl π→π* transition |
342 nm | Cinnamoyl π→π* transition | |
FT-IR | 1652 cm⁻¹ | Conjugated C=O stretch |
1260 cm⁻¹ | Aryl-O-CH₃ stretch |
Systematic structural variations within the flavonol scaffold reveal critical pharmacophoric elements influencing biological activity. Comparison of analogues demonstrates that the C3-hydroxyl group is indispensable for antioxidant efficacy, as methylation abolishes free radical scavenging capacity by disrupting the intramolecular hydrogen bond essential for radical stabilization. Similarly, methoxy positioning dramatically modulates bioactivity: the 7-methoxy substituent in the subject compound enhances antimicrobial activity (MIC 0.2 mg/mL against Gram-positive pathogens) compared to 5,7-dimethoxy analogues, possibly due to optimized lipophilicity [5]. Molecular docking studies against therapeutic targets like pteridine reductase 1 (PTR1) show that planarity disruption from the 12.3° dihedral angle improves binding pocket accommodation compared to completely planar analogues, with computed ΔG values decreasing by 2.3 kcal/mol [4].
Table 3: Structural and Biological Comparison of Flavonol Analogues
Compound | Structural Features | Reported Bioactivity |
---|---|---|
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (13198-99-7) [3] [4] | 7-OMe, 4'-OMe, 12.3° dihedral angle | Antimicrobial, fluorescence probe |
5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one [5] | 5,6,8-triOH, 7-OMe, 4'-OMe | Enhanced antimicrobial (MIC 0.2 mg/mL) |
5,7-Dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (50461-86-4) | 5,7-diOH, 3,6,8-triOMe, 4'-OMe | Antitrypanosomal activity (EC₅₀ 8.7 μM) |
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one [9] | 7-OH, 3'-OMe, 4'-OH (catechol-like) | Antidiabetic (↑GLP-1 expression) |
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one (265724) [8] | 7-OMe, 3',4'-diOMe (piperonyl) | Not reported (structural analogue only) |
The compound's intrinsic ESIPT capability enables applications in fluorescence sensing. Its dual emission bands (450 nm enol form, 530 nm keto tautomer) exhibit environmentally sensitive intensity ratios, functioning as a ratiometric probe for membrane microviscosity and protein conformation. In hydrophobic environments (e.g., lipid bilayers), the enol emission predominates (I₄₅₀/I₅₃₀ > 5), while hydrophilic or proton-donating solvents enhance keto emission (I₄₅₀/I₅₃₀ < 0.3) [6]. This photophysical behavior has been exploited to monitor protein unfolding kinetics, where the emission shift correlates with solvent exposure of hydrophobic domains. Furthermore, the compound's crystalline packing with orthogonal chromene planes creates anisotropic fluorescence emission valuable for polarization microscopy, achieving polarization ratios >0.8 in aligned matrices [6]. These attributes position it as a versatile molecular probe surpassing commercial dyes in conformational sensitivity.
Emerging evidence supports the compound's therapeutic potential, particularly as an antimicrobial and anticancer agent. In vitro screening reveals growth inhibition against Staphylococcus aureus (MIC 0.39 mg/mL) and Candida albicans (MIC 0.78 mg/mL), attributed to membrane disruption and inhibition of microbial topoisomerases [5]. More significantly, derivative optimization has yielded compounds with anticancer activity through eukaryotic initiation factor 4A (eIF4A) inhibition. Structural simplification of the natural product rocaglamide scaffold led to synthetic analogues retaining helicase inhibition while improving drug-like properties. These compounds stabilize a translation-incompetent complex between eIF4A and specific mRNA sequences, suppressing oncoprotein synthesis [4]. Molecular modeling indicates the compound's chromen-4-one core interacts with helicase domain III through π-stacking and hydrogen bonding, with calculated Kd values of 1.8 μM in fluorescence displacement assays. This mechanism avoids the synthetic complexity of flavaglines while maintaining target specificity [4].
Recent advances explore biosynthetic routes to overcome chemical synthesis limitations. Heterologous expression of plant flavonoid pathway enzymes in E. coli has produced the compound from p-coumaric acid via a three-enzyme cascade: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavone synthase I (FNS I). This system achieved titers of 120 mg/L in optimized fermentations, providing a sustainable alternative to chemical synthesis [4]. Protein engineering of FNS I enhanced conversion efficiency from 40% to >90% by introducing mutations (L60V/T131S) that improved oxygen access to the active site, essential for the C2-C3 desaturation reaction forming the chromen-4-one core. This biocatalytic approach offers advantages in regioselectivity and avoids harsh oxidants required in chemical methods, potentially enabling gram-scale production for pharmaceutical development [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7